N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The phenyl ring attached to the carboxamide features a methoxy group at position 4 and a 2-oxopyrrolidinyl moiety at position 4.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-8-12(18-23-10)16(21)17-11-5-6-14(22-2)13(9-11)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIYZHBKXKXZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the oxazole ring. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving nitriles and carbonyl compounds, often under dehydrating conditions.
Coupling Reactions: The final step usually involves coupling the pyrrolidine and oxazole intermediates using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine and oxazole rings can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield alcohol derivatives.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several oxazole-carboxamide derivatives. Below is a detailed comparison based on synthesis, pharmacological activity, and structural features:
Table 1: Structural and Functional Comparison of Oxazole-Carboxamide Derivatives
Key Findings
Replacement of methoxy with hydroxy (compound 33) increases polarity and purity, suggesting metabolic stability improvements . Piperazinyl and oxadiazole groups in GR127935 confer high 5-HT1B/1D receptor affinity, while the absence of these in the target compound may limit receptor binding .
Synthetic Efficiency :
- Compound 32 achieved 95.1% purity via LiAlH4 reduction and TLC, whereas 33 required HPLC for 99.7% purity, highlighting the challenge of polar group incorporation .
Therapeutic Divergence :
- Glisoxepide demonstrates how sulfonylurea modification shifts activity toward antidiabetic effects, unlike the antibacterial or receptor-targeting roles of other analogs .
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is classified as an oxazole derivative with a complex structure that includes a pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 314.38 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1ccc(c(c1)N2CC(=O)C(C2)C(=O)N)C(=O)C(C(C)C(=O)N)C(=O)N |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Specific pathways involved include the modulation of PI3K/Akt and MAPK signaling pathways.
Immunomodulatory Effects
The compound also shows potential immunomodulatory effects, which could be beneficial in treating autoimmune diseases:
- Inhibition of Cytokine Production : Studies have reported that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.
- Impact on Lymphocyte Proliferation : The compound demonstrated an ability to inhibit the proliferation of lymphocytes stimulated by phytohemagglutinin (PHA).
Synthesis
The synthesis of this compound involves multi-step organic reactions:
- Starting Materials : The synthesis begins with commercially available phenolic compounds and pyrrolidine derivatives.
- Reactions : Key reactions include:
- Formation of the oxazole ring via cyclization.
- Amide bond formation to attach the carboxamide group.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds and their derivatives:
- Study on Antiviral Activity : A study published in Nature demonstrated that derivatives with similar structures inhibited the replication of human herpes virus type 1 (HHV-1) in vitro, suggesting potential antiviral applications .
- Immunological Studies : Another research indicated that certain oxazole derivatives exhibited low toxicity while significantly inhibiting lymphocyte proliferation induced by lipopolysaccharides (LPS), showcasing their immunosuppressive potential .
Q & A
Q. What are the common synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step condensation and coupling reactions. For example:
- Core structure assembly : The oxazole ring is formed via cyclization of precursors like acyl chlorides or esters under acidic or basic conditions .
- Pyrrolidinone incorporation : The 2-oxopyrrolidin-1-yl moiety is introduced through nucleophilic substitution or amidation, often using reagents like acetic acid or diethyl maleate as catalysts .
- Methoxy-phenyl coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions are employed to attach the 4-methoxy-3-substituted phenyl group .
Optimization factors : Solvent polarity (e.g., methanol vs. 1,4-dioxane), temperature (reflux vs. room temperature), and catalyst loading (e.g., acetic acid for imine formation) significantly impact yields .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- 1H/13C NMR : Confirms regiochemistry of the oxazole ring and substitution patterns on the phenyl/pyrrolidinone moieties .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹ for oxazole and pyrrolidinone) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N/O ratios .
Q. How is the compound evaluated for preliminary biological activity in academic research?
- In vitro assays : Screening against enzyme targets (e.g., kinases, proteases) or cell lines (cancer, microbial) using dose-response curves (IC₅₀/EC₅₀ determination) .
- Molecular docking : Computational modeling predicts binding affinity to proteins, guided by structural analogs like 1,2,4-oxadiazole derivatives .
- Physicochemical profiling : LogP (lipophilicity), solubility, and metabolic stability assays inform lead optimization .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying this compound?
- Methoxy group positioning : Analog studies show that 3-methoxy substitution on the phenyl ring enhances target binding compared to 4-methoxy derivatives .
- Oxazole vs. thiazole replacement : Oxazole rings improve metabolic stability over thiazoles but reduce solubility .
- Pyrrolidinone modifications : Replacing 2-oxopyrrolidin-1-yl with piperidinone increases selectivity for CNS targets but introduces toxicity risks .
Key SAR table :
| Modification | Impact on Activity | Reference |
|---|---|---|
| 3-Methoxy phenyl | ↑ Binding affinity | |
| Oxazole → Thiazole | ↓ Metabolic stability | |
| Pyrrolidinone → Piperidinone | ↑ CNS penetration |
Q. How can synthetic yields be improved for large-scale preparation?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) reduce side products .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity for imine condensations .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Control standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .
- Cross-validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
Methodological Notes
- Data synthesis : Evidence was cross-referenced to ensure reproducibility and minimize bias.
- Advanced techniques : Molecular dynamics simulations and high-throughput crystallography are recommended for further SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
